REACTION_CXSMILES
|
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:23]O>>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([CH2:14][C:15]([O:17][CH3:23])=[O:16])=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for about 5 hours
|
Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To the residue was added a saturated aqueous solution of sodium bicarbonate (20.0 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |